3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
Reagents: Dimethylamine, reducing agent like sodium cyanoborohydride.
Conditions: Reductive amination in an organic solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzamide core, followed by the introduction of the furan and thiophene groups through nucleophilic substitution reactions. The dimethylamino group is usually introduced via reductive amination.
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Step 1: Preparation of Benzamide Core
Reagents: Benzoyl chloride, ammonia or an amine.
Conditions: Typically carried out in an organic solvent like dichloromethane at low temperatures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially forming epoxides or sulfoxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst for nitro reduction.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Epoxides or sulfoxides.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential ligand in catalytic reactions due to its electron-donating groups.
Biology
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Medicine
Drug Development: Potential candidate for developing new therapeutic agents, especially in the treatment of diseases where modulation of specific biological pathways is required.
Industry
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the furan and thiophene groups can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
- 3-(Dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
Uniqueness
3-(Dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the specific positioning of the furan and thiophene groups, which can influence its electronic properties and reactivity. This positioning can lead to different interaction patterns with biological targets or catalytic sites compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(dimethylamino)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-20(2)17-6-3-5-16(11-17)19(22)21(12-15-8-9-23-14-15)13-18-7-4-10-24-18/h3-11,14H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGNGXMDEJNBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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